Antibacterial Activity Against Staphylococcus aureus: Superior Potency Over Epicorazine B and C
In a direct head-to-head comparison, Epicorazine A exhibited a Minimum Inhibitory Concentration (MIC) of 25 µg/mL against Staphylococcus aureus, which is 2-fold more potent than Epicorazine B (MIC 50 µg/mL) and 3-fold more potent than Epicorazine C (MIC 75 µg/mL) [1]. The positive control ampicillin had an MIC of 0.05 µg/mL under the same conditions [1]. This quantitative potency gradient (A > B > C) establishes Epicorazine A as the preferred lead compound among the epicorazines for antibacterial screening against S. aureus.
| Evidence Dimension | Antibacterial potency (MIC) |
|---|---|
| Target Compound Data | MIC = 25 µg/mL |
| Comparator Or Baseline | Epicorazine B: MIC = 50 µg/mL; Epicorazine C: MIC = 75 µg/mL; Ampicillin: MIC = 0.05 µg/mL |
| Quantified Difference | Epicorazine A is 2x more potent than Epicorazine B and 3x more potent than Epicorazine C |
| Conditions | Staphylococcus aureus; Agar diffusion assay; MIC determination |
Why This Matters
This data provides a clear, quantifiable justification for selecting Epicorazine A over its closest congeners B and C when screening for antibacterial leads against S. aureus, as the 2- to 3-fold difference in MIC can be decisive in hit-to-lead prioritization.
- [1] Al-Fatimi, M., Friedrich, U., Jenett-Siems, K. (2006). Bioactive Components of the Traditionally used Mushroom Podaxis pistillaris. Evidence-Based Complementary and Alternative Medicine, 3(1), 87–92. Table 1. View Source
